molecular formula C14H17ClN4O2S B2852764 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1210339-25-5

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2852764
CAS RN: 1210339-25-5
M. Wt: 340.83
InChI Key: FNTYDZCZIZZFCL-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has various substituents on the pyrimidine ring, including a chloro group, a methylsulfanyl group, and a carboxamide group with a complex substituent itself .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by various substitution reactions to introduce the different groups . The exact methods would depend on the specific reactions involved and the availability of starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrimidine ring at its core, with the various substituents contributing to its overall shape and properties . The presence of the chloro, methylsulfanyl, and carboxamide groups would likely have significant effects on the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The chloro group might be susceptible to nucleophilic substitution reactions, while the carboxamide group could potentially participate in acid-base reactions . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like its solubility, melting point, boiling point, and reactivity .

Future Directions

The study of new pyrimidine derivatives is an active area of research, with potential applications in medicine and other fields . Future research on this compound could involve exploring its synthesis, properties, and potential uses. This could include testing its biological activity and studying its interactions with various biological targets.

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-19(2)10(11-5-4-6-21-11)8-16-13(20)12-9(15)7-17-14(18-12)22-3/h4-7,10H,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTYDZCZIZZFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=NC(=NC=C1Cl)SC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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